molecular formula C8H14O2 B6147278 2-methyl-2-(oxolan-3-yl)propanal CAS No. 1934456-60-6

2-methyl-2-(oxolan-3-yl)propanal

Cat. No.: B6147278
CAS No.: 1934456-60-6
M. Wt: 142.2
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Description

2-Methyl-2-(oxolan-3-yl)propanal is a branched aldehyde featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position. The compound’s structure comprises a propanal backbone (CH3-C(CH3)(CHO)-) with a tetrahydrofuran ring attached to the central carbon. For instance, lists a related compound, 2-methyl-2-(oxolan-3-yl)propan-1-amine (Mol. Wt. 187.15), indicating its relevance in building-block chemistry .

Properties

CAS No.

1934456-60-6

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(oxolan-3-yl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The specific methods and conditions can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(oxolan-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-methyl-2-(oxolan-3-yl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: It is used in the production of fragrances and flavor compounds.

Mechanism of Action

The mechanism of action of 2-methyl-2-(oxolan-3-yl)propanal involves its reactivity as an aldehyde. The terminal carbonyl group is susceptible to nucleophilic attacks, making it a reactive intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime)

  • Molecular Formula : C₇H₁₄N₂O₂S
  • Structure : Features a methylthio (-S-CH₃) group and a carbamoyloxime moiety (-N-O-C(O)-NHCH₃) on the propanal backbone.
  • Properties :
    • Melting point: 98–100°C
    • Toxicity: Acutely toxic (WHO Class I), acting as a potent acetylcholinesterase inhibitor .
  • Applications : Nematicide/insecticide for crops like cotton .
  • Regulatory Status : Banned or restricted in multiple countries due to human and environmental risks .

Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)

  • Molecular Formula: C₂₆H₂₁F₆NO₅
  • Structure : Substitutes the methylthio group in aldicarb with a methylsulfonyl (-SO₂-CH₃) group.
  • Applications : Acaricide/insecticide with broader stability due to the sulfonyl group .
  • Toxicity : Moderate; sulfonyl groups typically reduce reactivity compared to thioethers.

2-Methyl-2-(oxolan-3-yl)propanal

  • Hypothetical Molecular Formula : C₈H₁₄O₂ (based on structural analysis).
  • Structure : Replaces the methylthio/sulfonyl groups in aldicarb/aldoxycarb with a tetrahydrofuran ring.
  • Key Differences :
    • Polarity : The oxolan ring’s oxygen atom enhances polarity, likely increasing water solubility compared to aldicarb.
    • Reactivity : The aldehyde group may render it more prone to oxidation or nucleophilic addition than the oxime derivatives in aldicarb.
    • Toxicity : Expected to be lower than aldicarb due to the absence of carbamate or sulfur-based toxicophores.

Comparative Data Table

Compound Molecular Formula Key Substituents Use Toxicity Regulatory Status
This compound C₈H₁₄O₂ (hypothetical) Oxolan-3-yl, methyl Research/Pharmaceutical intermediate Unknown (theoretical) Not regulated
Aldicarb C₇H₁₄N₂O₂S Methylthio, carbamoyloxime Insecticide/nematicide High (Class I) Banned/Restricted
Aldoxycarb C₂₆H₂₁F₆NO₅ Methylsulfonyl, carbamoyloxime Acaricide/insecticide Moderate Regulated

Research Findings and Implications

  • Aldicarb : Extensive studies highlight its environmental persistence and bioaccumulation risks. For example, its sulfoxide metabolite (aldicarb sulfoxide, CAS 1646-87-3) is equally toxic and mobile in aquatic systems .
  • The aldehyde group could serve as a reactive handle for further derivatization.

Biological Activity

Overview

2-Methyl-2-(oxolan-3-yl)propanal is an organic compound classified as a branched aldehyde, notable for its unique structure which includes a terminal carbonyl group and a tetrahydrofuran (oxolan) ring. This compound has garnered interest in various fields, including organic synthesis, drug discovery, and the production of flavors and fragrances. Its biological activity is primarily attributed to its reactivity as an aldehyde, allowing it to interact with nucleophilic sites on biomolecules, thereby influencing cellular processes and metabolic pathways.

The molecular formula of this compound is C8H14O2C_8H_{14}O_2. Its structure can be described as follows:

  • Functional Groups : Aldehyde and oxolan ring.
  • Reactivity : As an aldehyde, it can undergo oxidation to form carboxylic acids, reduction to form alcohols, and participate in nucleophilic substitution reactions.

The biological activity of this compound is largely due to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications in enzyme activity and influence metabolic pathways. The specific mechanisms include:

  • Covalent Bond Formation : The aldehyde group can react with amino acid residues in proteins, particularly cysteine and lysine.
  • Enzyme Modulation : Alterations in enzyme kinetics due to the binding of the compound can affect metabolic regulation.

Applications in Research

Research has explored the potential applications of this compound in various domains:

  • Organic Synthesis : Used as a building block for synthesizing more complex molecules.
  • Biological Studies : Investigated for its interactions with biomolecules and potential therapeutic properties.
  • Industrial Uses : Employed in the production of specialty chemicals.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesKey Differences
2-MethylpropanalSimpler aldehyde without the oxolan ringLacks the oxolan ring
3-MethylbutanalAnother branched aldehydeDifferent carbon chain structure
2-Methyl-2-(oxolan-2-yl)propanalStructural isomer with the oxolan ring at a different positionDifferent connectivity of the oxolan ring
3-(oxolan-2-yl)propanalSimilar compound with different oxolan positioningDifferent location of the oxolan ring

Case Studies

Several studies have focused on the biological implications of this compound:

  • Enzyme Kinetics Study : A study examining how this compound affects enzyme activity in metabolic pathways revealed significant alterations in reaction rates, indicating its potential role as a biochemical modulator.
  • Toxicological Assessment : Research on the safety profile of this compound indicated that while it shows promise for therapeutic applications, caution is warranted due to its reactivity and potential toxicity upon exposure.

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